molecular formula C16H12F5NO4 B1664688 6-Maleimidocaproic acid pentafluorophenyl ester CAS No. 692739-25-6

6-Maleimidocaproic acid pentafluorophenyl ester

Cat. No. B1664688
M. Wt: 377.26 g/mol
InChI Key: CIQYBTAUACRWKP-UHFFFAOYSA-N
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Description

6-Maleimidocaproic acid pentafluorophenyl ester is a chemical compound with the formula C16H12F5NO4 . It is a PEG linker and is used in various chemical and pharmaceutical applications .


Synthesis Analysis

The synthesis of 6-Maleimidocaproic acid pentafluorophenyl ester involves the reaction of amine-bearing molecules to form stable amide bonds . The PFP ester is less prone to hydrolysis than NHS ester .


Molecular Structure Analysis

The molecule contains a total of 39 bonds. There are 27 non-H bonds, 10 multiple bonds, 8 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 ester (aliphatic), and 1 imide (-thio) .


Chemical Reactions Analysis

Pentafluorophenyl (PFP) esters, such as 6-Maleimidocaproic acid pentafluorophenyl ester, are useful for attaching fluorophores or haptens to primary amines in biomolecules . They are less susceptible to spontaneous hydrolysis during conjugation reactions .


Physical And Chemical Properties Analysis

The molecular weight of 6-Maleimidocaproic acid pentafluorophenyl ester is 377.26 g/mol . Its molecular formula is C16H12F5NO4 .

Scientific Research Applications

Heterobifunctional Cross-Linking Reagent

6-Maleimidocaproic acid pentafluorophenyl ester is noted for its use as a heterobifunctional cross-linking reagent. It has demonstrated high reactivity and stability in aqueous media, making it suitable for the preparation of enzyme immunoconjugates (Kida et al., 2007).

Synthesis and Biological Activity

The compound has been employed in the synthesis of platinum (II) complexes, where it contributed to water solubility and rapid binding to human serum albumin. This synthesis showed promise in improving antitumor effects compared to carboplatin in certain models (Warnecke et al., 2004).

Polymer Chain Functionalization

6-Maleimidocaproic acid pentafluorophenyl ester has been utilized in the controlled positioning of activated ester moieties on linear polymer chains. This method facilitates the installation of functional groups on polymers, offering a pathway to creating universally functionalized polymers (Kakuchi et al., 2012).

Application in NMR Studies

The compound has been studied in the context of NMR, specifically in examining the Diels-Alder adduct of N-pentafluorophenylmaleimide with phencyclone. This research provided insights into the molecular structure and behavior of such compounds (Bynum et al., 1998).

Protein and Peptide Drug Modification

It has been synthesized as a potential space arm for the modification of protein and peptide drugs, offering a new approach in this area of medicinal chemistry (Dong-hua, 2005).

Safety And Hazards

In case of skin contact, it is advised to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of eye contact, rinse cautiously with water for several minutes . If eye irritation persists, get medical advice/attention .

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 6-(2,5-dioxopyrrol-1-yl)hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F5NO4/c17-11-12(18)14(20)16(15(21)13(11)19)26-10(25)4-2-1-3-7-22-8(23)5-6-9(22)24/h5-6H,1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIQYBTAUACRWKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCCCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Maleimidocaproic acid pentafluorophenyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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